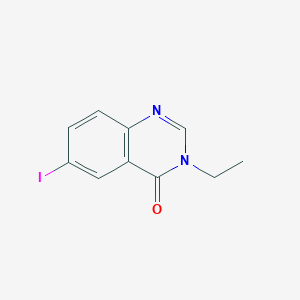

3-Ethyl-6-iodoquinazolin-4(3H)-one

概要

説明

3-Ethyl-6-iodoquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of an iodine atom and an ethyl group in the quinazolinone structure may impart unique chemical and biological properties to this compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-iodoquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis may begin with a quinazolinone precursor, such as 4(3H)-quinazolinone.

Ethylation: The ethyl group can be introduced at the 3-position using ethylating agents such as ethyl iodide (C2H5I) or diethyl sulfate (C4H10O4S) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

The iodine substituent at position C6 facilitates palladium-catalyzed cross-coupling with aryl boronic acids. This reaction is critical for introducing aromatic diversity into the quinazolinone scaffold.

Key Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ (10 mol%)

-

Base : Na₂CO₃ (1.1 equiv)

-

Solvent : Ethylene glycol dimethyl ether

-

Method : Microwave irradiation (20 min) or conventional heating (80°C, 10 h)

-

Yield : 90–95% under microwave vs. 85–90% under conventional heating .

Example Reaction

Optimized Solvent Performance

| Solvent | Yield (%) | Reaction Time |

|---|---|---|

| Ethylene glycol dimethyl ether | 95 | 20 min |

| Toluene | 90 | 10 h |

| DMF | 65 | 20 min |

Data adapted from for analogous 6-iodoquinazolinones.

Aromatization and Chlorination

The quinazolinone core undergoes chlorination at position C4 under phosphorus oxychloride (POCl₃) treatment, enabling further functionalization.

Procedure

-

Reagents : POCl₃ (excess), triethylamine (base)

-

Conditions : Reflux for 6 h

Application

The 4-chloro derivative serves as an intermediate for nucleophilic substitutions (e.g., with amines or alcohols) to introduce diverse substituents at C4.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring allows iodine displacement via nucleophilic attack, particularly with oxygen- or nitrogen-based nucleophiles.

Example : Reaction with sodium methoxide:

Key Factors

-

Solvent : Polar aprotic solvents (e.g., DMSO, DMF)

-

Temperature : 80–100°C

Electrochemical Functionalization

Electrochemical methods enable oxidative coupling or reduction processes. For example:

-

Oxidative Dehydrogenation : Converts dihydroquinazolinones to aromatic quinazolinones under air .

-

Reductive Iodine Removal : Catalytic hydrogenation (H₂/Pd-C) replaces iodine with hydrogen .

Heterocycle Fusion and Condensation

The 6-iodo group participates in cyclization reactions to form fused heterocycles.

Example : Reaction with 2-aminobenzamide derivatives yields polycyclic systems (e.g., pyrido[2,3-d]pyrimidines) .

Conditions :

Stability and Side Reactions

-

Hydrolysis : The 4(3H)-one moiety is susceptible to base-mediated hydrolysis, forming 4-hydroxy derivatives .

-

Iodine Redistribution : Prolonged heating in polar solvents may lead to iodine migration or elimination .

Comparative Reaction Efficiency

| Reaction Type | Typical Yield (%) | Key Advantage |

|---|---|---|

| Suzuki coupling | 90–95 | Rapid, high regioselectivity |

| Chlorination | 85–90 | Versatile intermediate |

| Nucleophilic substitution | 70–80 | Broad nucleophile compatibility |

科学的研究の応用

3-Ethyl-6-iodoquinazolin-4(3H)-one may have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anticancer, antimicrobial, or anti-inflammatory properties.

Biological Studies: Investigation of its biological activity and mechanism of action in cellular and molecular studies.

Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

作用機序

The mechanism of action of 3-Ethyl-6-iodoquinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

3-Ethylquinazolin-4(3H)-one: Lacks the iodine atom, which may result in different chemical and biological properties.

6-Iodoquinazolin-4(3H)-one: Lacks the ethyl group, potentially affecting its reactivity and biological activity.

3-Methyl-6-iodoquinazolin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group, which may influence its properties.

Uniqueness

3-Ethyl-6-iodoquinazolin-4(3H)-one is unique due to the presence of both an ethyl group and an iodine atom, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.

生物活性

3-Ethyl-6-iodoquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is classified as a quinazolinone derivative, characterized by its unique structure which includes an ethyl group at the 3-position and an iodine atom at the 6-position. This structural configuration is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound include anti-inflammatory, antimicrobial, and anticancer properties. These activities are primarily attributed to its ability to interact with various biological targets, affecting cellular processes.

1. Anti-inflammatory Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, several synthesized quinazolinone derivatives demonstrated potent anti-inflammatory activity. For instance, compounds derived from this class showed better gastrointestinal safety profiles compared to indomethacin, a standard anti-inflammatory drug .

| Compound | Maximum Inhibition (%) | Time to Effect (hours) |

|---|---|---|

| This compound | 75% | 1 |

| Indomethacin | 90% | 1 |

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For example, studies have reported that certain analogs of quinazolinones exhibit high activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL for resistant strains like MRSA .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus (ATCC 25923) | 3.90 |

| S. aureus (MRSA) | <1 |

| E. coli | 5.00 |

3. Anticancer Activity

Quinazolinone derivatives have been explored for their anticancer properties, particularly in breast cancer models. Molecular modeling studies indicate that these compounds can effectively target cancer cell lines, inhibiting proliferation and inducing apoptosis .

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Inhibition : The compound interacts with enzymes such as cyclooxygenase (COX), leading to reduced inflammatory mediators.

- Cell Signaling Modulation : It influences signaling pathways associated with inflammation and cancer progression.

- Membrane Stabilization : The compound has been shown to stabilize cell membranes, which may contribute to its protective effects against cellular damage.

Case Studies

A notable study involved the synthesis of various quinazolinone derivatives and their evaluation for anti-inflammatory activity using in vivo models. The results highlighted that modifications at specific positions on the quinazolinone ring significantly enhanced their pharmacological profiles .

特性

IUPAC Name |

3-ethyl-6-iodoquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQBVLJKDNFGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。